molecular formula C22H22F3N3O B11591698 (3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11591698
M. Wt: 401.4 g/mol
InChI Key: LPRKJRQPJHJQEV-UHFFFAOYSA-N
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Description

(3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a piperidine ring, an indole core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the introduction of the trifluoromethyl group, and the attachment of the piperidine ring. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced via a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its biological activity and potential therapeutic applications.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the indole core may facilitate interactions with aromatic residues. The piperidine ring can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one apart is its combination of a trifluoromethyl group, an indole core, and a piperidine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22F3N3O

Molecular Weight

401.4 g/mol

IUPAC Name

1-[(3-methylpiperidin-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one

InChI

InChI=1S/C22H22F3N3O/c1-15-6-5-11-27(13-15)14-28-19-10-3-2-9-18(19)20(21(28)29)26-17-8-4-7-16(12-17)22(23,24)25/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3

InChI Key

LPRKJRQPJHJQEV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O

Origin of Product

United States

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